molecular formula C21H18ClN3O7S B12292791 3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12292791
M. Wt: 491.9 g/mol
InChI Key: OCLRGULJISNUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoxazole is a semi-synthetic, first-generation cephalosporin with bactericidal activity. It is particularly effective against penicillin-resistant strains of Staphylococcus aureus and is used in the treatment of bovine mastitis .

Properties

Molecular Formula

C21H18ClN3O7S

Molecular Weight

491.9 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)

InChI Key

OCLRGULJISNUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Cefoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like hydrogen peroxide.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive groups.

Common reagents and conditions used in these reactions include bases like potassium carbonate and catalysts like palladium . The major products formed from these reactions are various oxazole derivatives, which have significant biological activities .

Scientific Research Applications

Cefoxazole has a wide range of scientific research applications:

    Chemistry: It is used as a scaffold for the synthesis of new chemical entities.

    Biology: It serves as a model compound for studying the biological activities of oxazole derivatives.

    Medicine: It is used in the treatment of bacterial infections, particularly those caused by penicillin-resistant strains.

    Industry: It is employed in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Cefoxazole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis .

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